Octahydrochrysene

Description

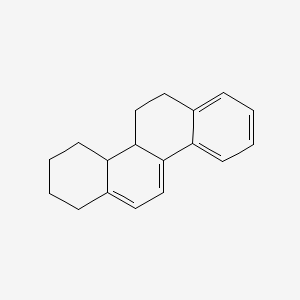

Structure

2D Structure

3D Structure

Properties

CAS No. |

91741-91-2 |

|---|---|

Molecular Formula |

C18H20 |

Molecular Weight |

236.4 g/mol |

IUPAC Name |

1,2,3,4,4a,4b,5,6-octahydrochrysene |

InChI |

InChI=1S/C18H20/c1-3-7-15-13(5-1)9-11-18-16-8-4-2-6-14(16)10-12-17(15)18/h1,3,5,7,10,12,16,18H,2,4,6,8-9,11H2 |

InChI Key |

YAWWVEPFRVXKJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=CC=C3C(C2C1)CCC4=CC=CC=C43 |

Origin of Product |

United States |

Contextualization Within Polycyclic Hydrocarbon Chemistry and Derived Structural Classes

Polycyclic aromatic hydrocarbons (PAHs) are a large class of organic compounds composed of two or more fused aromatic rings. sigmaaldrich.com These molecules are typically planar and feature delocalized π-electron systems, which grant them distinct aromatic properties. PAHs are ubiquitous products of the incomplete combustion of organic materials and are also found in fossil fuels like coal and petroleum. doi.org Chrysene (B1668918) (C₁₈H₁₂) is a well-known PAH consisting of four fused benzene (B151609) rings.

Octahydrochrysene (C₁₈H₂₀) is a hydro-derivative of chrysene, meaning it contains eight additional hydrogen atoms, which results in the saturation of two of the four rings. This partial saturation disrupts the fully delocalized π-system of the parent chrysene, leading to a molecule with both rigid, planar aromatic portions and flexible, non-planar saturated rings. researchgate.net This combination of structural motifs is central to its chemical character.

The structural diversity of this compound extends to its various isomers, which differ in the position of the eight hydrogen atoms. For example, 1,2,3,4,7,8,9,10-octahydrochrysene has its two outer rings saturated, leaving the central phenanthrene-like core aromatic. researchgate.net Other isomers can have different saturation patterns, leading to varied three-dimensional shapes and chemical properties.

Beyond the parent structures, a wide array of "derived structural classes" of this compound exists, primarily through alkyl substitution. These derivatives are particularly significant in geochemistry, where they serve as biomarkers or "molecular fossils." uni-greifswald.de Compounds such as tetramethyl-octahydrochrysenes are recognized as biomarkers derived from the diagenetic alteration of terrestrial plant triterpenoids, specifically those from angiosperms (flowering plants). doi.orgd-nb.info Their presence and distribution in geological samples like crude oil and sediments provide valuable information about the origin, age, and depositional environment of the organic matter. doi.orgcurtin.edu.au

Historical Trajectory of Octahydrochrysene Structural Investigation and Synthesis

The scientific community's interest in octahydrochrysene and its derivatives dates back to the mid-20th century, driven by advancements in both synthetic organic chemistry and analytical instrumentation.

The synthesis of the this compound framework has been approached through several routes. One of the foundational methods involves the catalytic hydrogenation of chrysene (B1668918). By carefully selecting catalysts (e.g., Platinum oxide, Palladium on carbon) and reaction conditions, specific rings of the chrysene skeleton can be selectively saturated to yield various hydro-derivatives, including hexahydro- and octahydrochrysenes. mdpi.com For instance, the catalytic hydrogenation of chrysene has been employed as a key step in the synthesis of keto-hexahydrochrysene, which serves as a precursor for other functionalized chrysene derivatives. mdpi.comresearchgate.net Base-catalyzed hydrogenation using reagents like lithium and potassium organoamides has also been shown to reduce chrysene to octahydro- and even dodecahydrochrysene derivatives, demonstrating a method that preserves an interior benzene (B151609) ring. acs.org

Another significant synthetic strategy involves cycloaddition reactions, particularly the Diels-Alder reaction, which is a powerful tool for constructing six-membered rings. sigmaaldrich.comalgoreducation.com Synthetic chemists have utilized this reaction to build the tetracyclic core of this compound from simpler precursors. A 1964 publication in the Canadian Journal of Chemistry detailed a synthetic sequence leading to this compound analogues, highlighting their potential as intermediates for novel steroid-like molecules. cdnsciencepub.com This work also noted interesting reactivity differences between cis-syn-cis and trans-anti-trans hydrochrysene isomers, underscoring the importance of stereochemistry in these systems. cdnsciencepub.com

Current Research Significance As a Synthetic Target and Analytical Probe

In contemporary research, octahydrochrysene and its derivatives continue to be highly relevant, primarily in two major domains: as versatile intermediates in organic synthesis and as crucial analytical probes in geochemistry and environmental science.

As a synthetic target and intermediate, the this compound skeleton is a valuable building block for more complex molecules. Its rigid tetracyclic framework provides a robust scaffold upon which further chemical transformations can be performed. For example, various keto-octahydrochrysene isomers have been synthesized and used as starting materials for the preparation of other compounds. mdpi.comresearchgate.net A notable application is in the synthesis of ethylchrysenes, where 5-keto-5,6,6a,7,8,9,10,10a-octahydrochrysene is treated with a Grignard reagent, followed by dehydration and dehydrogenation to install the ethyl group on the chrysene (B1668918) core. researchgate.net Furthermore, the hydrochrysene approach has been a classic strategy in the total synthesis of steroids, with this compound derivatives serving as key intermediates. acs.org

The role of this compound as an analytical probe is particularly prominent in the field of organic geochemistry and paleo-environmental studies. Specific alkylated octahydrochrysenes, such as 3,3,7,12a-tetramethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene, are established biomarkers for organic matter derived from angiosperms. doi.org These "molecular fossils" are resistant to degradation over geological timescales and can be identified in crude oils and sedimentary rocks using techniques like gas chromatography-mass spectrometry (GC-MS). doi.orgub.edu By analyzing the presence and abundance of these compounds, scientists can reconstruct past ecosystems, determine the source of organic matter in petroleum reservoirs, and assess the thermal maturity of sediments. uni-greifswald.de For instance, their detection in sediments from the Mackenzie River and Beaufort Sea Shelf has helped to elucidate the origins of polycyclic aromatic hydrocarbons in that region.

The table below summarizes some of the key this compound derivatives and related compounds that have been identified as significant biomarkers in geochemical research.

| Compound Name | Significance as a Biomarker |

| 3,3,7,12a-Tetramethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene | Derived from angiosperm triterpenes; indicates terrestrial plant input. doi.orguni-greifswald.de |

| 3,4,7,12a-Tetramethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene | Isomer also linked to angiosperm precursors. uni-greifswald.de |

| 3,4,7-Trimethyl-1,2,3,4-tetrahydrochrysene | A related tetracyclic aromatic biomarker. uni-greifswald.de |

| 3,3,7-Trimethyl-1,2,3,4-tetrahydrochrysene | Isomer of the above, also used in source rock characterization. uni-greifswald.de |

| 2,2,4a,9-Tetramethyl-1,2,3,4,4a,5,6,14b-octahydropicene | An angiosperm biomarker often found alongside octahydrochrysenes. d-nb.info |

This dual role as both a synthetic tool and an analytical key ensures that this compound will remain a subject of active and fruitful research, contributing to advancements in both pure and applied chemistry.

An exploration of advanced synthetic methodologies has paved the way for the precise construction of this compound and its derivatives. These strategies are crucial for accessing specific stereoisomers and functionalized analogues, which are of significant interest in various fields of chemical research.

Chemical Reactivity and Transformation Pathways of Octahydrochrysene

Oxidation and Reduction Reactions of the Octahydrochrysene Framework

The this compound skeleton can be selectively oxidized or reduced, targeting either the saturated aliphatic rings or the aromatic portion of the molecule. The choice of reagents and reaction conditions is paramount in controlling the extent and location of these transformations.

The oxidation of the this compound framework can be directed to specific rings depending on the oxidant and the substrate's stereochemistry. Research on hydrochrysene analogues, which are closely related to this compound, provides significant insights into these processes. For instance, the oxidation of certain hydrochrysene analogues can lead to the aromatization of one of the saturated rings, yielding an this compound derivative. cdnsciencepub.com

Studies have shown that the conformational structure of the starting material plays a critical role in the reaction's outcome. When a cis-syn-cis hydrochrysene analogue was treated with t-butyl chromate, an unexpected aromatization of the C-ring occurred, forming an this compound derivative directly. cdnsciencepub.com In contrast, other oxidizing agents like chromium trioxide in aqueous acetic acid under different conditions did not yield the same product, highlighting the specificity of the reaction. cdnsciencepub.com The introduction of a ketone function into the B-ring of these structures has also been explored, creating intermediates for further modification. cdnsciencepub.com

The regioselectivity of oxidation is often challenging, as multiple C-H bonds in the saturated rings are susceptible to attack. Modern methods often employ catalysts that can direct the oxidation to a specific site, sometimes leveraging the inherent strain or electronic properties of the molecule. nih.govnih.gov For example, benzylic positions adjacent to the aromatic ring are particularly susceptible to oxidation due to the stability of the resulting benzylic radical or cation.

Table 1: Oxidation Reactions on Hydrochrysene Analogues

| Starting Material Stereochemistry | Oxidizing Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| cis-syn-cis Hydrochrysene Analogue | t-Butyl Chromate | Refluxing CCl₄ | C-Ring Aromatized this compound Analogue | cdnsciencepub.com |

Selective reduction of the this compound framework allows for control over the degree of saturation. The primary goal is often the partial or complete hydrogenation of the aromatic ring system without altering the saturated rings, or vice-versa. This can be achieved through catalytic hydrogenation under controlled conditions. youtube.com

Catalysts like palladium on carbon (Pd/C), platinum (Pt), or nickel (Ni) are commonly used for complete hydrogenation, which would convert this compound into perhydrochrysene. youtube.com However, for selective reduction, milder or more specialized catalyst systems are required. For instance, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) is typically used for the syn-addition of hydrogen to alkynes to yield cis-alkenes, and similar principles of catalyst poisoning can be applied to control the reduction of polyaromatic systems. youtube.com

Transfer hydrogenation offers a milder alternative to using high-pressure hydrogen gas. organic-chemistry.org This method uses hydrogen donors like formic acid in the presence of a palladium catalyst and can exhibit high chemoselectivity, for instance, reducing a double bond while leaving other functional groups intact. organic-chemistry.org The choice of solvent and ligand is crucial for the efficiency and selectivity of these reactions. organic-chemistry.org Applying such methods to this compound could potentially allow for the selective reduction of the aromatic ring, yielding various dodeca- or hexadecahydrochrysene isomers depending on the conditions.

Table 2: General Catalysts for Selective Hydrogenation

| Catalyst System | Hydrogen Source | Typical Application | Potential Outcome on this compound | Reference |

|---|---|---|---|---|

| Pd/P(t-Bu)₃ | Formic Acid | Selective alkene reduction | Reduction of aromatic ring | organic-chemistry.org |

| Lindlar's Catalyst | H₂ | Alkyne to cis-alkene reduction | Partial hydrogenation of aromatic ring | youtube.com |

Regioselective Oxidation Studies on Saturated and Partially Aromatized Rings

Functionalization and Derivatization Reactions of this compound

Introducing new functional groups onto the this compound skeleton is key to creating diverse derivatives. These reactions can target either the aromatic or the saturated portions of the molecule.

The aromatic ring of this compound is a nucleophile and can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comdalalinstitute.com This class of reactions includes nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The reaction proceeds via a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion. masterorganicchemistry.comdalalinstitute.com

The position of substitution on the this compound aromatic ring is directed by the existing alkyl substituents (the fused saturated rings). Alkyl groups are generally weak activating groups and ortho-, para-directors due to hyperconjugation and inductive effects. libretexts.org Therefore, substitution would be expected to occur at positions ortho or para to the points of fusion with the saturated ring system, though steric hindrance from the bulky aliphatic portion can significantly influence the regiochemical outcome. For example, electrophilic substitution on a silylated this compound derivative has been reported as a pathway to functionalized compounds. datapdf.com

While the aromatic ring of this compound is electron-rich, the saturated rings are generally unreactive towards nucleophiles. However, if an activating group, such as a carbonyl (C=O), is introduced into the aliphatic portion via oxidation, this site becomes electrophilic and susceptible to nucleophilic attack.

For example, an this compound derivative containing a ketone functionality can undergo nucleophilic addition. Strong nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can add to the carbonyl carbon to form an alcohol after workup. Weaker nucleophiles, such as water or alcohols, require acid catalysis to activate the carbonyl group for attack.

If the carbon adjacent to the carbonyl bears a suitable leaving group, a nucleophilic acyl substitution can occur. libretexts.org This reaction proceeds through a tetrahedral intermediate, followed by the elimination of the leaving group to regenerate the carbonyl, resulting in a new acyl compound. libretexts.org These pathways are fundamental for building more complex molecular architectures from an this compound ketone intermediate. cdnsciencepub.com

Electrophilic Aromatic Substitution on Aromatized Rings

Isomerization and Rearrangement Processes Involving this compound

The this compound framework can undergo isomerization and rearrangement, particularly under catalytic or thermal conditions. These processes can lead to changes in stereochemistry or even the carbon skeleton itself. Geochemical studies have noted the isomerization and aromatization of this compound derivatives derived from triterpenes in geological samples, indicating that these transformations can occur naturally over time. ub.edu

Acid-catalyzed rearrangements are also possible. For instance, treatment of related polycyclic structures with Lewis acids like boron trifluoride can induce skeletal rearrangements. researchgate.net Such processes often proceed through carbocation intermediates, where the migration of alkyl or hydride groups (a Wagner-Meerwein rearrangement) occurs to form a more stable carbocation before the final product is formed. These rearrangements can alter the fusion between the rings, leading to different stereoisomers of the this compound skeleton.

Thermal and Catalytic Isomerizations of Hydrogenated Chrysenes

The isomerization of hydrogenated chrysenes, including various this compound isomers, is a key transformation that can occur under both thermal and catalytic conditions. These reactions typically involve rearrangements of the carbon skeleton or shifts in the positions of double bonds, leading to a variety of structural isomers. Such transformations are fundamental in processes like catalytic cracking and hydroprocessing of heavy petroleum fractions, where complex polycyclic hydrocarbons are converted into more valuable products. mdpi.com

Hydrogenation of chrysene (B1668918) is a prerequisite for subsequent isomerization reactions. This can be achieved using various catalysts, such as palladium supported on gamma-alumina (Pd/γ-Al₂O₃), often in a supercritical carbon dioxide medium. researchgate.net Depending on the reaction conditions, such as temperature and hydrogen pressure, different degrees of hydrogenation can be achieved, yielding a mixture of partially hydrogenated species, including various octahydrochrysenes, as well as the fully saturated perhydrochrysene. For instance, at temperatures between 90-150°C, chrysene can be almost completely hydrogenated to its perhydro analogue. researchgate.net

Once hydrogenated, these molecules can undergo isomerization. Acid catalysts are particularly effective in promoting these rearrangements. Strong acids like methanesulphonic acid and solid acid catalysts such as zeolites are known to facilitate such transformations. google.comcdnsciencepub.com The mechanism often involves the formation of carbocation intermediates, which can then undergo skeletal rearrangements, including ring contractions or ring shifts, to form more stable isomers. researchgate.netmdpi.com For example, the isomerization of phenanthrene (B1679779) to anthracene (B1667546) can occur in a nitrogen atmosphere, illustrating the potential for ring system interconversion. mdpi.com

Zeolite catalysts, with their shape-selective properties and strong acid sites, are widely used in the hydroisomerization of alkanes and are applicable to polycyclic systems. nih.govmdpi.comresearchgate.netrsc.org The specific zeolite type and its properties, such as pore size and acidity, can influence the product distribution. For instance, in the hydroisomerization of n-hexadecane, a long-chain alkane, bifunctional catalysts containing a metal component (like platinum) and an acidic support (like zeolite Y) are effective. nih.gov The metal sites handle hydrogenation/dehydrogenation steps, while the acid sites catalyze the isomerization of the carbon skeleton. nih.govmdpi.com A similar principle applies to the isomerization of hydrogenated chrysenes, where the goal is often to produce branched isomers with improved properties.

The table below summarizes the conditions and outcomes of related isomerization and hydrogenation reactions that provide a model for the behavior of this compound.

| Reactant | Catalyst/Conditions | Products | Observations |

| Chrysene | Pd/γ-Al₂O₃, H₂-CO₂ supercritical fluid, 90-150°C | Perhydrochrysene (Octadecahydrochrysene) | Virtually total hydrogenation at elevated temperatures and pressures. researchgate.net |

| 8-Aryl-bicyclo[4.2.0]oct-2-en-7-ols | Methanesulphonic acid | Substituted chrysenes | Acid-catalyzed rearrangement leading to the formation of the chrysene skeleton. cdnsciencepub.com |

| Phenanthrene | Coal Shale, N₂ atmosphere | Anthracene, Ethyl phenanthrene | Isomerization and alkylation observed even in the absence of external hydrogen, with the shale acting as a hydrogen donor. mdpi.com |

| n-Hexadecane | Pt/Zeolite Y | Iso-hexadecanes (branched isomers) | Bifunctional catalysis with metal and acid sites promoting isomerization over cracking. nih.gov |

Study of Conformational Isomerism and Dynamics

Conformational isomers, or conformers, are different spatial arrangements of a molecule that can interconvert through rotation around single bonds. wikipedia.org For a complex, non-planar molecule like this compound, which contains multiple saturated six-membered rings, a large number of conformers are possible. The study of these conformers, their relative stabilities, and the dynamics of their interconversion is crucial for understanding the molecule's physical and chemical properties.

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules like this compound. diva-portal.orgresearchgate.netnih.gov Methods such as Density Functional Theory (DFT) can be used to calculate the structures and relative energies of different conformers, as well as the energy barriers for rotation around single bonds that separate them. diva-portal.orgfrontiersin.orgnih.gov For example, a computational study on 1,4-dithiacyclohexane, a related six-membered ring system, determined that the chair conformer is significantly more stable than the twist conformer, with a calculated energy difference of approximately 4.85 kcal/mol. The study also identified the transition state for the interconversion between these forms. nih.gov Such computational approaches can reveal that for a given molecule, multiple stable conformers may exist with small energy differences, leading to a dynamic equilibrium at room temperature. diva-portal.org

The relative stability of fused-ring systems can be counterintuitive. For instance, in the hydrindanone system (a fused five- and six-membered ring), it is often assumed that the cis-fused isomer is more stable. However, experimental and computational studies have shown that this is not always the case, and the relative stability depends on the specific substitution pattern. mdpi.com These findings highlight the importance of detailed analysis for each specific polycyclic system.

The following table presents data from a computational study of a related six-membered ring, 1,4-dithiacyclohexane, which illustrates the type of information obtained from conformational analysis.

| Conformer/Transition State | Description | Relative Energy (kcal/mol) | Method |

| Chair | Most stable conformer | 0.00 | Ab initio/DFT nih.gov |

| 1,4-Twist | Less stable conformer | 4.85 | Ab initio/DFT nih.gov |

| 1,4-Boat | Transition state for twist-twist interconversion | 9.53 - 10.5 | Ab initio/DFT nih.gov |

| Chair-Twist Transition State | Energy barrier for chair to twist conversion | 11.7 | Ab initio/DFT nih.gov |

Supramolecular Chemistry and Molecular Recognition of Octahydrochrysene

Design of Host-Guest Systems Involving Octahydrochrysene Scaffolds

A search for literature on host-guest systems specifically designed around this compound scaffolds yielded minimal results. One study noted that hydroaromatic hydrocarbons, a class to which this compound belongs, are of general interest as potential host crystal materials for spectroscopic studies of substituted guest molecules. researchgate.net However, this statement represents a general proposition rather than a detailed investigation. There is no specific research available detailing the design principles, synthesis, or binding properties of host-guest complexes where this compound acts as the host scaffold.

Principles of Self-Assembly and Formation of this compound-Based Supramolecular Aggregates

There is a lack of scientific reports on the principles of self-assembly and the formation of supramolecular aggregates derived from this compound. The process by which individual this compound molecules might spontaneously organize into ordered structures is a fundamental aspect of supramolecular chemistry, yet it has not been a subject of specific study for this compound. archive.org Consequently, there is no data available on the morphology, stability, or formation pathways of such potential aggregates.

Environmental and Geochemical Research Perspectives on Octahydrochrysene

Occurrence and Distribution of Octahydrochrysene and its Alkylated Derivatives in Natural Environments

This compound and its alkylated forms are polycyclic aromatic hydrocarbons (PAHs) that have been identified in various natural settings. Their presence provides valuable insights into both natural and anthropogenic processes.

Presence in Marine Sediments and Organisms

This compound and its derivatives have been detected in marine environments, including sediments and various organisms. oceanbestpractices.orgoceanbestpractices.orgnumberanalytics.com These compounds can enter marine ecosystems through multiple pathways, including terrestrial runoff and deposition from the atmosphere. numberanalytics.com Once in the marine environment, they can accumulate in sediments, which act as a long-term reservoir. oceanbestpractices.orgresearchgate.net

An alkyl-substituted this compound has been identified in polychaete worms, indicating its uptake by marine biota. oceanbestpractices.orgoceanbestpractices.org The presence of these compounds in marine organisms highlights their potential for bioaccumulation within the marine food web. mdpi.com The analysis of hydrocarbons in marine life is crucial for understanding the accumulation of contaminants and the stress they may impose on these organisms. oceanbestpractices.org

The following table summarizes the occurrence of this compound and its derivatives in marine environments:

| Environment | Specific Matrix | Compound Type | Significance |

| Marine | Sediments | This compound, Alkylated Octahydrochrysenes | Indicates terrestrial input and potential for long-term persistence. oceanbestpractices.orgnumberanalytics.comajol.info |

| Organisms (e.g., polychaetes) | Alkyl-substituted this compound | Demonstrates bioaccumulation in marine fauna. oceanbestpractices.orgoceanbestpractices.org |

Identification as Biomarkers in Lignite (B1179625) and Coals

Octahydrochrysenes are recognized as significant biomarkers in geological deposits like lignite and coal. bgd.bgshd.org.rsbg.ac.rs Biomarkers are organic compounds that can be traced back to a specific biological origin, providing a molecular fossil record of past life and environmental conditions. shd.org.rs

The presence of specific this compound isomers, such as 3,3,7,12a-tetramethyl-1,2,3,4,4a,11,12,12a-octahydrochrysene, in sediments and oil shales is indicative of a triterpenoid (B12794562) origin, likely from higher plants. deepseadrilling.orgdeepseadrilling.org The distribution and types of these biomarkers in lignite can reveal information about the original plant sources and the depositional environment of the ancient peat-forming ecosystems. shd.org.rsbg.ac.rs For example, the relative abundance of different isomers can suggest the dominance of certain plant families, like conifers, in the original biomass. bg.ac.rs

Biogenic and Diagenetic Pathways of this compound Formation in Geochemical Cycles

The formation of this compound in the environment is primarily a result of diagenetic processes acting on biogenic precursors. oceanbestpractices.orgub.edu Diagenesis refers to the physical, chemical, and biological changes that occur in sediments after their initial deposition. numberanalytics.com

The widely accepted pathway for the formation of octahydrochrysenes involves the progressive aromatization of pentacyclic triterpenoids, such as α- and β-amyrins or lupeol, which are common constituents of higher plant waxes and resins. iiardjournals.org This transformation occurs over geological timescales as sediments are buried and subjected to increasing temperature and pressure. mdpi.com The process involves the loss of functional groups and the rearrangement of the carbon skeleton to form the stable tetracyclic chrysene (B1668918) structure. iiardjournals.org

In the context of geochemical cycles, these transformations are part of the broader carbon cycle, where organic matter from living organisms is incorporated into the lithosphere and altered over time. numberanalytics.comwikipedia.orglumenlearning.com The study of these pathways helps to understand the fate of organic carbon and the formation of fossil fuels. ajol.infowikipedia.org

Application of this compound Isomeric Profiles as Environmental Markers

The specific mixture of this compound isomers found in an environmental sample can serve as a valuable fingerprint, or "isomeric profile," to trace the origin and history of organic matter. ucalgary.canih.gov Different plant sources and varying diagenetic conditions can lead to distinct isomeric distributions. nih.gov

For example, the ratio of different tetramethyl- and trimethyl-octahydrochrysene isomers can be used to distinguish between different types of terrestrial input into marine sediments. ucalgary.ca In the Mackenzie River and Beaufort Sea Shelf, specific isomers of tetramethyloctahydrochrysenes and trimethyltetrahydrochrysenes have been identified and used to infer the sources of organic material. ucalgary.ca

By comparing the isomeric profiles in sediments to those from potential source rocks or known biogenic precursors, researchers can reconstruct paleoenvironments and understand the transport and fate of organic matter in modern ecosystems. ucalgary.ca

Advanced Analytical Methodologies for Environmental Detection and Quantification

The accurate detection and quantification of this compound and its derivatives in complex environmental samples require sophisticated analytical techniques. scholarsresearchlibrary.comeuropean-biochar.orgmdpi.com These methods need to be sensitive enough to measure trace concentrations and selective enough to distinguish between different isomers. scholarsresearchlibrary.commdpi.com

A variety of methods are employed, often involving an initial extraction of the organic compounds from the sample matrix (e.g., sediment, tissue), followed by cleanup and fractionation steps to isolate the PAHs. ajol.info High-performance liquid chromatography (HPLC) can be used for fractionation based on the number of aromatic rings. oceanbestpractices.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Isomer Separation and Quantification

Gas chromatography-mass spectrometry (GC-MS) is the cornerstone analytical technique for the detailed analysis of this compound isomers. deepseadrilling.orgiiardjournals.orgucalgary.cathermofisher.comresearchgate.net

Gas Chromatography (GC): This technique separates the different compounds in a mixture based on their volatility and interaction with a stationary phase within a long, thin capillary column. thermofisher.comtechnologynetworks.com Isomers of this compound, which have the same mass but different structures, can often be separated based on their slightly different boiling points and shapes, resulting in distinct retention times as they exit the column. technologynetworks.comvurup.sk

Mass Spectrometry (MS): As the separated compounds elute from the GC column, they enter the mass spectrometer. researchgate.net Here, they are ionized and fragmented, and the resulting ions are separated based on their mass-to-charge ratio (m/z). technologynetworks.com The mass spectrum provides a molecular fingerprint that can confirm the identity of a compound. researchgate.net For this compound, specific fragment ions, such as those resulting from the loss of aliphatic groups, are characteristic. iiardjournals.org

The combination of GC's separation power with the identification capabilities of MS allows for the confident identification and quantification of individual this compound isomers even in complex environmental matrices. deepseadrilling.orgtechnologynetworks.com

Advanced Sample Preparation and Extraction Techniques for Complex Matrices

The accurate quantification of this compound in complex environmental and geochemical matrices, such as sediments, soils, crude oil, and biological tissues, is critically dependent on the efficacy of sample preparation and extraction. These matrices contain a multitude of interfering compounds that can complicate analysis. Consequently, advanced extraction techniques are employed to selectively and efficiently isolate this compound and other polycyclic aromatic hydrocarbons (PAHs) prior to instrumental analysis. These methods aim to improve recovery, reduce solvent consumption and extraction time, and minimize sample degradation compared to traditional methods like Soxhlet extraction. mdpi.comchrom-china.comresearchgate.net

Modern extraction techniques often utilize energy sources like microwaves or ultrasound, or employ solvents under elevated temperature and pressure to enhance extraction efficiency. researchgate.netresearchgate.net The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the sample matrix, and the required sensitivity of the analytical method.

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient method for extracting organic compounds from solid and semi-solid samples. mdpi.com The technique uses conventional solvents at elevated temperatures (50–200°C) and pressures (1500–2000 psi) to increase the speed and efficiency of the extraction process. mdpi.comcsic.es These conditions maintain the solvent in a liquid state, decrease its viscosity, and increase its penetration into the sample matrix, leading to rapid and thorough extraction. mdpi.comnih.gov PLE is noted for its significantly lower solvent consumption and faster extraction times compared to traditional methods. researchgate.net For PAH analysis, common solvents include hexane, dichloromethane, acetone (B3395972), or mixtures thereof. csic.esresearchgate.net

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix. researchgate.netnih.gov The direct interaction of microwaves with polar molecules in the solvent and residual water within the sample leads to rapid heating, causing cell disruption and enhancing the desorption of target compounds from active sites on the matrix. Key parameters that are optimized for MAE include the choice of solvent, microwave power, temperature, and extraction time. nih.govipp.pt Hexane and acetone mixtures are commonly used for extracting PAHs from environmental solids. nih.govoup.com MAE offers high extraction efficiency, reduced solvent use, and significantly shorter extraction times, often completed in minutes. nih.govipp.pt

Table 1: Comparison of MAE and Soxhlet Extraction for PAHs from Atmospheric Particulate Matter

| Parameter | Microwave-Assisted Extraction (MAE) | Soxhlet Extraction |

|---|---|---|

| Solvent | Hexane/Acetone (1:1) | Hexane/Acetone (1:1) |

| Extraction Time | 20 minutes | 24 hours |

| Optimal Power | 400 W | Not Applicable |

| Relative Recovery | Comparable or higher yields for most PAHs | Standard benchmark |

This table is based on findings from a study comparing extraction methods for PAHs from atmospheric particulate samples. nih.gov

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) employs a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. wikipedia.orgucm.es A substance becomes a supercritical fluid when heated and pressurized above its critical temperature and pressure, exhibiting properties of both a liquid and a gas. wikipedia.org Supercritical CO₂ has low viscosity and high diffusivity, allowing it to easily penetrate solid matrices. jascoinc.com The solvating power of the supercritical fluid can be tuned by altering the pressure and temperature, enabling selective extraction. wikipedia.org To enhance the extraction of polar compounds, a small amount of an organic solvent (modifier), such as methanol (B129727) or ethanol, is often added to the CO₂. oup.comajgreenchem.com SFE is considered a green technology due to the use of non-toxic, non-flammable, and inexpensive CO₂. ucm.esnih.gov

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach that combines extraction and sample cleanup in a single process. thermofisher.com Originally developed for pesticide residue analysis in food, its application has been extended to other analyte classes, including PAHs in matrices like soil and sediment. thermofisher.comresearchgate.net The procedure typically involves an initial extraction with an organic solvent (commonly acetonitrile) in the presence of salts (like magnesium sulfate (B86663) and sodium chloride) to induce phase separation. thermofisher.comhpst.cz This is followed by a cleanup step using dispersive solid-phase extraction (d-SPE), where an aliquot of the extract is mixed with a sorbent (such as primary secondary amine, PSA) to remove interferences. researchgate.netresearchgate.net The method is valued for its high throughput, low solvent usage, and simplicity. thermofisher.com

Table 2: Recovery Data for PAHs in Soil using the QuEChERS Method

| Compound Group | Spiking Level | Average Recovery (%) | Relative Standard Deviation (RSD) (%) |

|---|---|---|---|

| 18 PAHs (various) | 1 mg/kg | 85.0 - 106.7 | 0.3 - 2.8 |

This data demonstrates the effectiveness of the original QuEChERS methodology for extracting a wide range of PAHs from soil. thermofisher.com

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for sample cleanup and concentration, particularly for liquid samples or extracts from solid matrices. mdpi.comorganomation.com It operates on the principles of chromatography, where compounds are separated based on their affinity for a solid sorbent (the stationary phase) and the liquid sample/solvent (the mobile phase). organomation.com For PAH analysis, reversed-phase sorbents like C18-bonded silica (B1680970) are commonly used, which retain the nonpolar PAHs from a polar sample matrix. mdpi.comthermofisher.com The retained analytes can then be eluted with a small volume of a nonpolar organic solvent, resulting in a cleaner, more concentrated sample ready for analysis. thermofisher.com Variations of this technique include solid-phase microextraction (SPME) and dispersive SPE (d-SPE), which is the cleanup step in the QuEChERS method. researchgate.netmdpi.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Octahydrochrysene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound is typically synthesized via catalytic hydrogenation of chrysene derivatives. Key variables include catalyst selection (e.g., palladium on carbon, Raney nickel), solvent polarity (e.g., ethanol vs. cyclohexane), and hydrogen pressure (1–10 atm). Yield optimization requires monitoring reaction time and temperature (e.g., 80–120°C) to avoid over-reduction. Purity is assessed via HPLC or GC-MS, with solvent recrystallization (e.g., using hexane/ethyl acetate) as a common purification step. Researchers should cross-reference protocols from peer-reviewed journals to validate reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Methodological Answer :

- NMR : H NMR reveals proton environments; look for singlet peaks (δ 1.2–2.5 ppm) indicative of equivalent methylene groups in the saturated bicyclic structure. C NMR distinguishes quaternary carbons (δ 35–45 ppm) from CH groups.

- IR : Absence of aromatic C=C stretching (~1600 cm) confirms full hydrogenation.

- Mass Spectrometry : Molecular ion peaks at m/z 214 (CH) with fragmentation patterns matching bicyclic cleavage.

Cross-validate results with literature databases (e.g., SciFinder) and ensure calibration against certified reference materials .

Q. How should researchers design experiments to assess this compound’s stability under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:

- Thermal Stress : 40–80°C for 1–4 weeks, monitoring degradation via TGA/DSC.

- Photolytic Stress : UV-Vis irradiation (λ = 254–365 nm) with periodic HPLC analysis.

- Oxidative Stress : O-rich environments (e.g., 40% RH, 25°C) tracked via FTIR for peroxide formation.

Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life data. Include control samples and triplicate trials to ensure statistical validity .

Advanced Research Questions

Q. How can computational chemistry methods resolve conformational ambiguities in this compound’s structure?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) to predict bond angles and torsional strain. Compare with crystallographic data (if available).

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., in chloroform) to assess dynamic conformational changes.

- NMR Chemical Shift Prediction : Tools like ACD/Labs or Gaussian-NMR validate experimental H/C shifts.

Publish computational parameters (e.g., basis sets, convergence criteria) to enable replication .

Q. What strategies address contradictions in reported thermodynamic properties (e.g., ΔH) of this compound across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare calorimetry data from 5+ independent studies, adjusting for measurement techniques (e.g., bomb calorimetry vs. DSC).

- Error Source Identification : Scrutinize purity levels (>98% by HPLC), calibration standards, and instrument precision (±0.1°C for DSC).

- Collaborative Replication : Partner with independent labs to reproduce key experiments under controlled conditions.

Use statistical tools (e.g., ANOVA, Tukey’s HSD) to quantify variability and propose consensus values .

Q. How can researchers integrate mechanistic studies to elucidate this compound’s reactivity in catalytic systems?

- Methodological Answer :

- Isotopic Labeling : Use deuterated solvents (e.g., DO) or C-labeled reactants to trace hydrogenation pathways via MS/NMR.

- Kinetic Isotope Effects (KIE) : Compare reaction rates (k/k) to identify rate-determining steps.

- In Situ Spectroscopy : Employ Raman or IR during catalysis to detect intermediate species.

Validate findings with DFT-calculated transition states and publish raw kinetic data in supplementary materials .

Methodological and Ethical Considerations

Q. What frameworks ensure rigorous formulation of research questions for this compound studies?

- Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

- Feasible : Align scope with lab resources (e.g., access to high-pressure hydrogenation reactors).

- Novel : Target gaps like underexplored photodegradation pathways or enantioselective synthesis.

- Ethical : Adhere to chemical safety protocols (e.g., fume hood use, waste disposal) and transparent data reporting to avoid publication bias .

Q. How should researchers present this compound data to meet journal standards for reproducibility?

- Answer :

- Experimental Section : Detail catalyst activation steps, solvent drying methods, and instrument calibration.

- Supporting Information : Provide raw spectral data, crystallographic files (CIF), and computational input/output files.

- Figures/Tables : Use color-coded schemes for reaction pathways and tabulate comparative yields/purities. Avoid overcrowding figures with redundant structures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.